molecular formula C13H12BrClN2OS B215497 2-Bromo-6-chloro-4-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether

2-Bromo-6-chloro-4-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether

Cat. No. B215497
M. Wt: 359.67 g/mol
InChI Key: DEYUSYKEZMIUNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-chloro-4-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BCT-1027 and belongs to the class of sulfonamides. This compound has shown promising results in various studies, making it a potential candidate for further research.

Mechanism of Action

BCT-1027 exerts its effects through the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in various cancer cells, making it a potential target for cancer therapy. BCT-1027 binds to the active site of CAIX, inhibiting its activity and leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
BCT-1027 has been shown to have various biochemical and physiological effects. It inhibits the growth of cancer cells, induces apoptosis, and reduces inflammation. Additionally, BCT-1027 has been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.

Advantages and Limitations for Lab Experiments

BCT-1027 has several advantages for lab experiments. It is a potent inhibitor of CAIX, making it a valuable tool for studying the role of this enzyme in cancer and inflammation. Additionally, BCT-1027 has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, like any other compound, BCT-1027 has limitations. It may not be effective in all types of cancer, and its efficacy may vary depending on the dosage and administration route.

Future Directions

There are several future directions for the study of BCT-1027. One potential avenue of research is the development of BCT-1027 analogs with improved efficacy and specificity. Additionally, BCT-1027 may be used in combination with other anti-cancer agents to enhance its effects. Further studies are also needed to explore the potential use of BCT-1027 in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
Conclusion:
In conclusion, BCT-1027 is a promising compound that has shown potential in the treatment of cancer and inflammatory diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand the potential of BCT-1027 and its analogs in the treatment of various diseases.

Synthesis Methods

The synthesis method of BCT-1027 involves a series of steps. The starting material is 2-bromo-6-chloro-4-methylphenol, which is reacted with 2-(pyrimidin-2-ylsulfanyl)ethanol in the presence of a base to form the desired product. The reaction is carried out under controlled conditions, and the purity of the final product is ensured through various purification techniques.

Scientific Research Applications

BCT-1027 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, BCT-1027 has been studied for its use in the treatment of various inflammatory diseases.

properties

Product Name

2-Bromo-6-chloro-4-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether

Molecular Formula

C13H12BrClN2OS

Molecular Weight

359.67 g/mol

IUPAC Name

2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethylsulfanyl]pyrimidine

InChI

InChI=1S/C13H12BrClN2OS/c1-9-7-10(14)12(11(15)8-9)18-5-6-19-13-16-3-2-4-17-13/h2-4,7-8H,5-6H2,1H3

InChI Key

DEYUSYKEZMIUNH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)Br)OCCSC2=NC=CC=N2)Cl

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCCSC2=NC=CC=N2)Cl

Origin of Product

United States

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